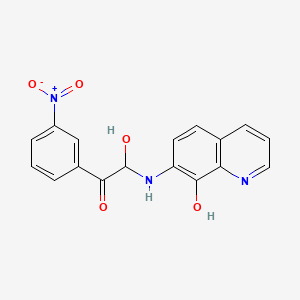
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3'-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO-: is a complex organic compound with the molecular formula C17H13N3O5 . This compound is characterized by the presence of a nitro group, a hydroxy group, and a quinoline moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:
Nitration: Introduction of the nitro group into the acetophenone structure.
Hydroxylation: Addition of hydroxy groups to the quinoline and acetophenone moieties.
Amination: Formation of the amino linkage between the quinoline and acetophenone.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Common methods include:
Catalytic Nitration: Using catalysts to enhance the nitration process.
Controlled Hydroxylation: Employing specific reagents and conditions to selectively introduce hydroxy groups.
Efficient Amination: Utilizing advanced techniques to form the amino linkage with high efficiency.
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with carbonyl groups replacing hydroxy groups.
Reduced Derivatives: Amino-substituted compounds.
Substituted Derivatives: Compounds with various functional groups replacing the original substituents.
Scientific Research Applications
ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-phenylacetophenone
- 2-Hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(4-nitrophenyl)ethanone
Uniqueness
ACETOPHENONE,2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)-3-NITRO- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
26866-70-6 |
|---|---|
Molecular Formula |
C17H13N3O5 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O5/c21-15(11-3-1-5-12(9-11)20(24)25)17(23)19-13-7-6-10-4-2-8-18-14(10)16(13)22/h1-9,17,19,22-23H |
InChI Key |
GJOHBVXGLOXPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















